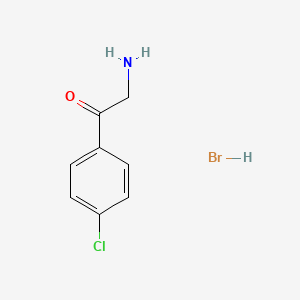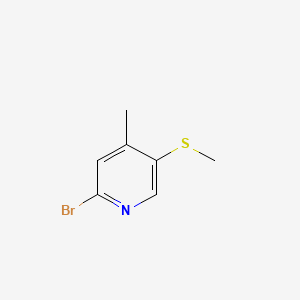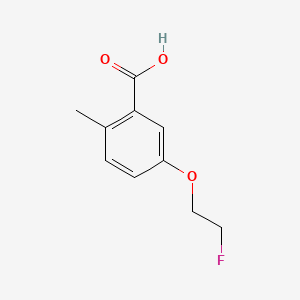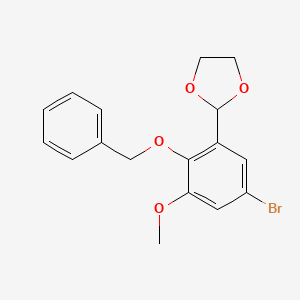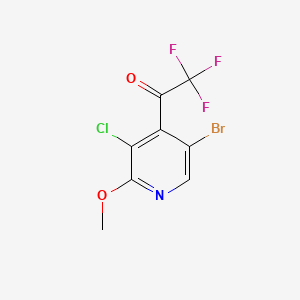
1,3,5-Tris(5-bromofuran-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(5-bromofuran-2-yl)benzene is a chemical compound with the molecular formula C18H9Br3O3 and a molecular weight of 512.97 g/mol This compound features a benzene ring substituted with three bromofuran groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5-bromofuran-2-yl)benzene typically involves the bromination of furan derivatives followed by a coupling reaction with a benzene core. One common method includes the use of bromine and a suitable catalyst to brominate furan, followed by a Suzuki-Miyaura coupling reaction to attach the bromofuran groups to the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process often requires specialized equipment to handle the reactive bromine and to maintain the desired reaction temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(5-bromofuran-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Oxidation and Reduction: The furan rings can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids or esters.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
1,3,5-Tris(5-bromofuran-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(5-bromofuran-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and furan rings. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(2-thienyl)benzene: Similar in structure but with thienyl groups instead of bromofuran groups.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups, offering different chemical properties and applications.
Uniqueness
1,3,5-Tris(5-bromofuran-2-yl)benzene is unique due to the presence of bromofuran groups, which provide distinct reactivity and potential for various chemical transformations. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C18H9Br3O3 |
|---|---|
Poids moléculaire |
513.0 g/mol |
Nom IUPAC |
2-[3,5-bis(5-bromofuran-2-yl)phenyl]-5-bromofuran |
InChI |
InChI=1S/C18H9Br3O3/c19-16-4-1-13(22-16)10-7-11(14-2-5-17(20)23-14)9-12(8-10)15-3-6-18(21)24-15/h1-9H |
Clé InChI |
HBPGSRUHZRPJEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C2=CC(=CC(=C2)C3=CC=C(O3)Br)C4=CC=C(O4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




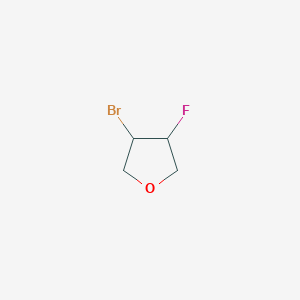


![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)


